molecular formula C29H35N3O4S B13855714 N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide

N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide

Cat. No.: B13855714
M. Wt: 521.7 g/mol
InChI Key: DPNHHNOFGPBWNA-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a sulfonamide group

Preparation Methods

The synthesis of N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group and the sulfonamide group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies of biological processes and interactions, particularly those involving piperazine and sulfonamide groups.

    Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonamide group are known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-(4-butylphenyl)-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide: This compound has a hydroxy group instead of a methoxy group, which may influence its chemical properties and biological activity.

    N-(4-butylphenyl)-3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide: This compound has a chloro group instead of a methoxy group, which may affect its reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H35N3O4S

Molecular Weight

521.7 g/mol

IUPAC Name

N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C29H35N3O4S/c1-4-5-8-23-12-14-24(15-13-23)30-37(34,35)25-16-11-22(2)26(21-25)29(33)32-19-17-31(18-20-32)27-9-6-7-10-28(27)36-3/h6-7,9-16,21,30H,4-5,8,17-20H2,1-3H3

InChI Key

DPNHHNOFGPBWNA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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